3-propyl-1H-indole-5-carbonitrile
Description
3-Propyl-1H-indole-5-carbonitrile (CAS: 17380-30-2) is an indole derivative with a propyl substituent at the 3-position and a cyano (-CN) group at the 5-position. Its molecular formula is C₁₂H₁₂N₂, with a molecular weight of 184.24 g/mol . The compound is commercially listed but was temporarily out of stock as of 2024, with suppliers in China, the U.S., India, and Germany .
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-propyl-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C12H12N2/c1-2-3-10-8-14-12-5-4-9(7-13)6-11(10)12/h4-6,8,14H,2-3H2,1H3 |
InChI Key |
ATLKNBVFEGUMLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CNC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-1H-indole-5-carbonitrile typically involves the reaction of 3-propylindole with cyanogen bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of 3-propyl-1H-indole-5-carbonitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
3-propyl-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: 3-propyl-1H-indole-5-amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-propyl-1H-indole-5-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-propyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses .
Comparison with Similar Compounds
5-Methyl-3-phenyl-1H-indole-2-carbonitrile (CAS: Not provided)
5-Cyanoindole (CAS: 15861-24-2)
3-(2-Nitroethenyl)-1H-Indole-5-carbonitrile (CAS: 1452838-22-0)
- Structure: Nitroethenyl at C3, cyano at C4.
- Properties :
- Key Difference : The electron-withdrawing nitro group enhances electrophilic reactivity at the indole ring, contrasting with the electron-donating propyl group in the target compound.
Alkyl vs. Aromatic Substituents
3-(Dimethylaminomethyl)-1H-indole-5-carbonitrile Derivatives
- Structure: Dimethylaminomethyl (-CH₂N(CH₃)₂) at C3, cyano at C5.
- Applications : These derivatives are linked to pharmaceutical intermediates (e.g., Zolmitriptan analogs) .
- Key Difference: The dimethylamino group introduces basicity and hydrogen-bonding capacity, which may enhance bioavailability compared to the neutral propyl group in 3-propyl-1H-indole-5-carbonitrile .
Data Table: Comparative Analysis of Key Compounds
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
